molecular formula C10H13NO3S2 B14891803 Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate

Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate

Cat. No.: B14891803
M. Wt: 259.3 g/mol
InChI Key: APQCKZHEXVUEKQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate is a sulfur-containing heterocyclic compound featuring a thiophene ring linked via a thioether-acetamido group to a methyl propanoate ester. Its molecular structure combines aromaticity (thiophene), a flexible acetamido spacer, and an ester moiety, making it a candidate for applications in medicinal chemistry and materials science. Key properties include:

  • Molecular weight: ~325 g/mol (estimated).
  • Functional groups: Thiophene, thioether, acetamido, ester.
  • Spectral signatures: Expected IR peaks at ~1735 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Properties

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

methyl 3-[(2-thiophen-2-ylsulfanylacetyl)amino]propanoate

InChI

InChI=1S/C10H13NO3S2/c1-14-9(13)4-5-11-8(12)7-16-10-3-2-6-15-10/h2-3,6H,4-5,7H2,1H3,(H,11,12)

InChI Key

APQCKZHEXVUEKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CSC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate typically involves the condensation of thiophene derivatives with acetamido compounds. One common method includes the reaction of thiophene-2-thiol with methyl 3-bromo-2-(bromomethyl)propanoate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiophene ring .

Comparison with Similar Compounds

Thiazole-Based Analogues

Example: Methyl 3-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)propanoate (13c)

  • Structural differences : Replaces thiophene with a thiazole ring and introduces a phenylsulfonyl group.
  • Biological activity: Sulfonyl groups may improve metabolic stability but reduce membrane permeability. Synthesis yield: 82% (higher than some triazole derivatives, suggesting steric ease) .
Property Target Compound Compound 13c
Heterocycle Thiophene Thiazole
Substituent Thioether Phenylsulfonyl
IR (C=O ester) ~1735 cm⁻¹ 1720 cm⁻¹
Molecular weight ~325 g/mol ~408 g/mol

Triazole and Pyridine-Containing Analogues

Example: Ethyl-3-(4-hydroxyphenyl)-2-(2-[4-phenyl-5-([pyridin-4-ylamino]-methyl)-4H-1,2,4-triazol-3-ylthio]-acetamido)-propanoate (13)

  • Structural differences : Incorporates triazole and pyridine rings instead of thiophene.
  • Impact on properties :
    • Coordination capacity : Pyridine and triazole nitrogen atoms enable metal chelation, useful in radiopharmaceuticals .
    • Solubility : Hydroxyphenyl and pyridine groups enhance aqueous solubility compared to thiophene.
    • Synthesis yield : 60% (lower than thiophene derivatives, likely due to multi-step functionalization) .

Oxadiazole Derivatives

Example: Ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(5-[(pyridin-4-ylamino)-methyl]-1,3,4-oxadiazol-2-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)-propanoate (21)

  • Structural differences : Oxadiazole replaces thiophene, with additional indole and pyridine groups.
  • Antimicrobial activity: Demonstrated efficacy in EHPTIP derivatives, suggesting the thiophene analogue may share similar bioactivity .

Thietan-Containing Analogues

Example : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1)

  • Structural differences : Thietan (3-membered sulfur ring) instead of thiophene.
  • Impact on properties :
    • Reactivity : Thietan’s ring strain may increase susceptibility to ring-opening reactions.
    • Steric effects : Smaller ring size could reduce steric hindrance during synthesis compared to thiophene .

Key Research Findings and Trends

  • Synthetic accessibility : Thiophene-based compounds often achieve higher yields (e.g., 82% for thiazole derivative vs. 50% for triazole derivative ) due to fewer steric constraints.
  • Biological relevance : Sulfur-containing heterocycles (thiophene, thiazole) show promise in antimicrobial and enzyme inhibition studies, while triazole/oxadiazole derivatives excel in radiopharmaceutical applications .
  • Stability : Thioether linkages in thiophene derivatives are less prone to oxidation than thiol-containing analogues, enhancing shelf-life .

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